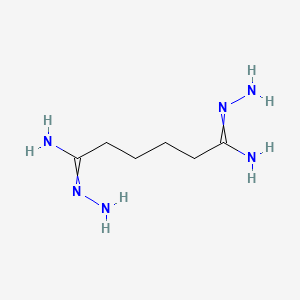
1-N',6-N'-diaminohexanediimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE is a heterocyclic organic compound with the molecular formula C₆H₁₆N₆ and a molecular weight of 172.23 g/mol . It is known for its unique structure, which includes two imino-hydrazino groups attached to a butane backbone. This compound is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE typically involves the reaction of hydrazine with a suitable precursor. One common method is the reaction of 1,4-dibromobutane with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The imino-hydrazino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenated compounds and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler hydrazine derivatives .
Scientific Research Applications
1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE involves its interaction with molecular targets through its imino-hydrazino groups. These groups can form stable complexes with metal ions and other electrophiles, facilitating various chemical reactions. The compound’s unique structure allows it to participate in multiple pathways, making it a versatile reagent in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE: Similar structure but with a propane backbone.
1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE: Similar structure but with a pentane backbone.
Uniqueness
1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE is unique due to its specific butane backbone, which provides distinct chemical properties and reactivity compared to its analogs. Its ability to form stable complexes and participate in various reactions makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
7707-23-5 |
|---|---|
Molecular Formula |
C6H16N6 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-N',6-N'-diaminohexanediimidamide |
InChI |
InChI=1S/C6H16N6/c7-5(11-9)3-1-2-4-6(8)12-10/h1-4,9-10H2,(H2,7,11)(H2,8,12) |
InChI Key |
WNGRNVCFBQYRKR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=NN)N)CC(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


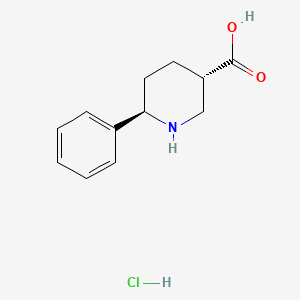
![3-methylsulfonylsulfanyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)propanamide](/img/structure/B13901941.png)

![3-[Benzyl(methyl)amino]oxetane-3-carboxamide](/img/structure/B13901952.png)
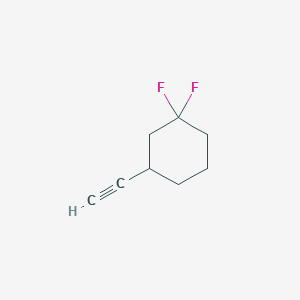
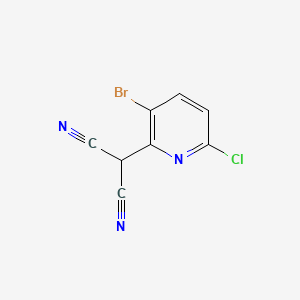

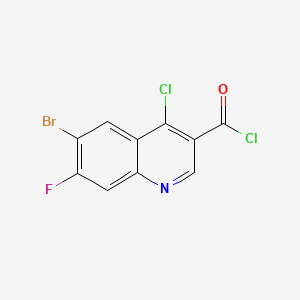
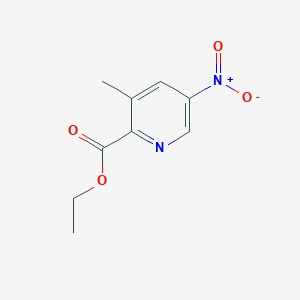
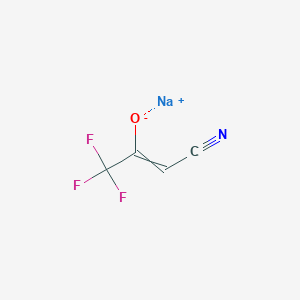
![(2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride](/img/structure/B13901992.png)

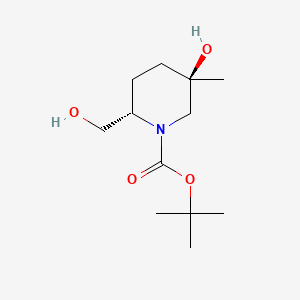
![(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B13902015.png)
